

KDM4C-IN-1: A Technical Guide to a Potent Histone Demethylase Inhibitor

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Compound of Interest					
Compound Name:	Kdm4C-IN-1				
Cat. No.:	B15584669	Get Quote			

This document provides a comprehensive technical overview of **KDM4C-IN-1**, a potent inhibitor of the histone lysine demethylase KDM4C. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of targeting histone methylation. This guide details the inhibitor's biochemical and cellular activities, outlines relevant experimental protocols, and illustrates its mechanism of action.

Core Compound Activity

KDM4C-IN-1 is a small molecule inhibitor targeting the KDM4 family of histone demethylases, with high potency for KDM4C.[1][2] KDM4C, also known as JMJD2C, is a 2-oxoglutarate (2-OG) and Fe(II)-dependent enzyme that removes methyl groups from lysine residues on histone tails, primarily targeting di- and trimethylated lysine 9 on histone H3 (H3K9me2/me3) and lysine 36 on histone H3 (H3K36me2/me3).[3] By erasing these repressive marks, KDM4C plays a crucial role in activating gene expression.[4]

The KDM4 family is frequently overexpressed in various cancers, including prostate, breast, and non-small cell lung cancer (NSCLC), where it contributes to tumor progression and proliferation.[3][4][5][6] Consequently, inhibitors like **KDM4C-IN-1** are valuable tools for studying the biological functions of KDM4C and represent potential therapeutic agents.

Quantitative Data



The inhibitory effects of **KDM4C-IN-1** have been quantified in both biochemical and cellular assays. The following tables summarize the available data.

Table 1: Biochemical Inhibitory Activity

Target	IC50 (nM)	Assay Type
KDM4C	8	Biochemical Assay

Data sourced from MedchemExpress.[1][2][7]

Table 2: Cellular Antiproliferative Activity

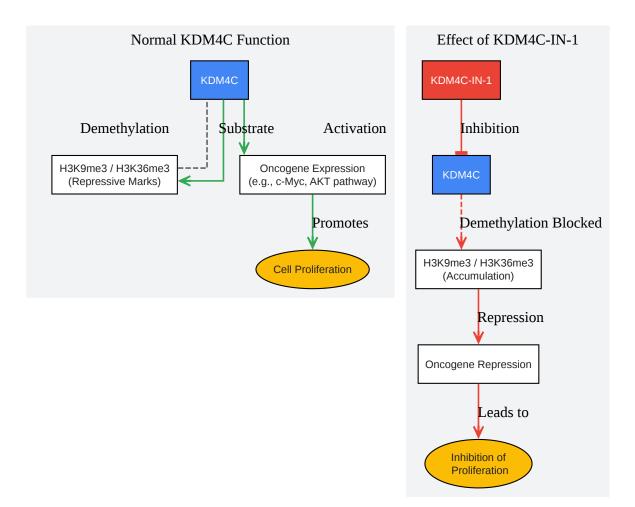
Cell Line	Cancer Type	IC50 (µM)	Assay	Duration
HepG2	Hepatocellular Carcinoma	0.8	Alamar Blue	72 hrs
A549	Non-Small Cell Lung Cancer	1.1	Alamar Blue	72 hrs

Data sourced from MedchemExpress.[1][2][7]

Mechanism of Action and Signaling Pathway

KDM4C-IN-1 functions by inhibiting the catalytic activity of the KDM4C enzyme. This prevents the demethylation of its primary substrates, H3K9me3 and H3K36me3. The resulting accumulation of these repressive histone marks at gene promoters leads to chromatin condensation and transcriptional repression of KDM4C target genes. Many of these target genes are involved in critical cellular processes such as cell cycle progression and proliferation, including pathways like AKT and c-Myc.[5] By forcing a transcriptionally repressed state for these oncogenic drivers, **KDM4C-IN-1** exerts its antiproliferative effects.





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Mechanism of KDM4C inhibition by KDM4C-IN-1.

Experimental Protocols

The characterization of **KDM4C-IN-1** involves a series of biochemical and cellular assays to determine its potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

1. Biochemical IC₅₀ Determination (AlphaLISA Assay)

Foundational & Exploratory





This assay quantifies the ability of an inhibitor to block the demethylase activity of recombinant KDM4C on a biotinylated histone H3 peptide substrate.

- Reagents and Materials:
 - Recombinant full-length KDM4C enzyme.
 - Biotinylated H3K9me3 peptide substrate.
 - AlphaLISA anti-H3K9me2 acceptor beads.
 - Streptavidin-coated donor beads.
 - Assay buffer containing Fe(II), 2-oxoglutarate, and ascorbic acid.
 - **KDM4C-IN-1** serially diluted in DMSO.
 - 384-well microplates.

Protocol:

- Prepare a reaction mixture containing KDM4C enzyme and its cofactors (2-OG, Fe(II), ascorbate) in assay buffer.
- Add serially diluted KDM4C-IN-1 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the KDM4C enzyme mixture to the wells.
- Initiate the demethylation reaction by adding the biotinylated H3K9me3 substrate.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
- Stop the reaction by adding a detection mixture containing AlphaLISA acceptor beads (coated with an antibody specific for the demethylated product, H3K9me2) and streptavidin donor beads.



- Incubate in the dark for 60 minutes to allow bead proximity binding.
- Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of demethylated product.
- Calculate percent inhibition relative to DMSO controls and plot the dose-response curve to determine the IC₅₀ value.
- 2. Cellular Proliferation Assay (Alamar Blue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

- Reagents and Materials:
 - A549 or HepG2 cells.
 - Complete cell culture medium (e.g., DMEM with 10% FBS).
 - KDM4C-IN-1.
 - AlamarBlue™ HS Cell Viability Reagent.
 - 96-well clear-bottom black plates.

Protocol:

- Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Treat the cells with a serial dilution of KDM4C-IN-1 (and a DMSO vehicle control) in fresh media.
- Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO₂).
- Add AlamarBlue™ reagent (typically 10% of the culture volume) to each well.



- Incubate for 2-4 hours, protected from light. Metabolically active cells reduce the blue resazurin component to the pink, highly fluorescent resorufin.
- Measure fluorescence or absorbance on a plate reader.
- Normalize the results to the DMSO-treated control wells and plot the dose-response curve to calculate the IC₅₀ for cell growth inhibition.[1]
- 3. Western Blot for Global Histone Methylation

This experiment directly assesses the effect of **KDM4C-IN-1** on the levels of its target histone marks within cells.

- · Reagents and Materials:
 - Cancer cell line of interest (e.g., A549).
 - KDM4C-IN-1.
 - Histone extraction buffer.
 - Primary antibodies: anti-H3K9me3, anti-H3K36me3, anti-total Histone H3 (for loading control).
 - HRP-conjugated secondary antibody.
 - SDS-PAGE gels and Western blot apparatus.
 - Chemiluminescent substrate.
- Protocol:
 - Culture cells and treat them with KDM4C-IN-1 at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC₅₀) and a DMSO control for 24-72 hours.
 - Harvest the cells and perform acid extraction to isolate histone proteins.
 - Quantify the protein concentration of the histone extracts.

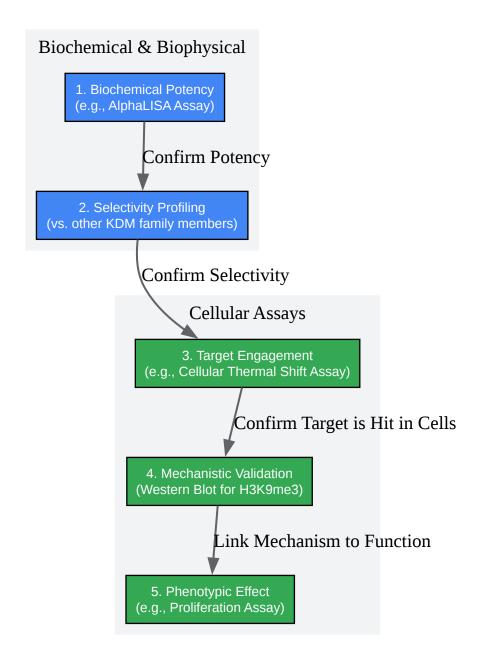


- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against H3K9me3, H3K36me3, or total H3 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify band intensity and normalize the levels of H3K9me3/H3K36me3 to the total H3
 loading control to determine the change in global histone methylation. An effective inhibitor
 should cause a dose-dependent increase in these marks.

Experimental and Logic Workflow

The evaluation of a targeted inhibitor like **KDM4C-IN-1** follows a logical progression from in vitro characterization to cellular mechanism and functional outcomes.





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Logical workflow for the evaluation of KDM4C inhibitors.

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